molecular formula C12H18O B6153680 2-(adamantan-1-yl)acetaldehyde CAS No. 18220-83-2

2-(adamantan-1-yl)acetaldehyde

Cat. No.: B6153680
CAS No.: 18220-83-2
M. Wt: 178.3
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Description

2-(Adamantan-1-yl)acetaldehyde is a bicyclic terpenoid-derived aldehyde featuring a rigid adamantane core linked to an acetaldehyde group. The adamantane moiety enhances metabolic resistance and binding affinity to biological targets, making it a cornerstone in drug design for neurological disorders, antiviral therapies, and diabetes management . The acetaldehyde group introduces reactivity, enabling further functionalization or participation in biochemical interactions.

Properties

CAS No.

18220-83-2

Molecular Formula

C12H18O

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Dess-Martin periodane, dichloromethane (DCM).

  • Temperature : 20°C.

  • Duration : 4 hours.

  • Workup : Aqueous sodium thiosulfate and sodium bicarbonate.

Yield and Characterization

  • Yield : 91%.

  • 1H^1H NMR (200 MHz, CDCl3_3): δ 9.6 (s, 1H, aldehyde), 2.57 (s, 2H, CH2_2), 1.6–2.0 (m, 15H, adamantane).

Table 1: Dess-Martin Oxidation Optimization

ParameterValue
SolventDichloromethane
Temperature20°C
Reaction Time4 hours
Isolated Yield91%
ByproductsNone reported

Reaction Mechanism

  • Activation : Oxalyl chloride reacts with DMSO at −60°C to form a chlorosulfonium ion.

  • Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.

  • Deprotonation : Triethylamine deprotonates the intermediate, generating a sulfur ylide.

  • Elimination : The ylide decomposes to yield the aldehyde and dimethyl sulfide.

Experimental Protocol

  • Reagents : Oxalyl chloride, DMSO, triethylamine, DCM.

  • Temperature : −60°C (activation), 0°C (alcohol addition).

  • Workup : Quench with aqueous ammonium chloride.

Table 2: Swern Oxidation Parameters

ParameterValue
SolventDichloromethane
Activation Temp−60°C
Reaction Temp0°C
Key ByproductsDimethyl sulfide, CO, CO2_2

Comparative Analysis of Methods

Efficiency and Practicality

  • Dess-Martin Oxidation :

    • Advantages : Single-step, room-temperature conditions, high yield.

    • Limitations : Cost of Dess-Martin reagent, iodine waste management.

  • Swern Oxidation :

    • Advantages : Widely applicable, inexpensive reagents.

    • Limitations : Cryogenic conditions, malodorous dimethyl sulfide byproduct.

Table 3: Method Comparison

MetricDess-MartinSwern
Yield91%70–85%
Temperature20°C−60°C to 0°C
ByproductsBenignToxic/odorous
ScalabilityIndustrial-friendlyLaboratory-scale

Mechanistic Insights and Side Reactions

Dess-Martin Pathway

The iodine(V) center in DMP abstracts a hydride from the alcohol, forming an iodinane intermediate. Subsequent hydrolysis releases the aldehyde and iodobenzene derivatives. No overoxidation to carboxylic acids is observed due to the mild conditions.

Swern Pathway

At temperatures above −60°C, the chlorosulfonium ion may undergo premature decomposition, leading to ketone byproducts or Pummerer rearrangements. Strict temperature control is critical to maintaining selectivity.

Applications in Drug Synthesis

This compound serves as a precursor to thiazolidin-4-ones with anti-HIV activity and cannabinoid receptor agonists . Its rigid adamantane core enhances metabolic stability in bioactive molecules, making it a cornerstone in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-(Adamantan-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form an alcohol.

    Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Formation of 2-(adamantan-1-yl)acetic acid.

    Reduction: Formation of 2-(adamantan-1-yl)ethanol.

    Substitution: Formation of various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)acetaldehyde is not well-documented. the adamantane moiety is known to interact with various molecular targets and pathways, enhancing the stability and distribution of compounds in biological systems. The rigid cage structure of adamantane can shield functional groups from metabolic cleavage, thereby increasing the compound’s efficacy and duration of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 2-(adamantan-1-yl)acetaldehyde with key analogs:

Structural Analog: 2-(Adamantan-1-yl)-2-oxoethyl Benzoates ()

  • Structure : Contains an ester-linked benzoyl group instead of an aldehyde.
  • Synthesis : Prepared via reaction of 1-adamantyl bromomethyl ketone with carboxylic acids in DMF .
  • Conformation : X-ray diffraction reveals synclinal conformation and head-to-tail crystal packing .
  • Bioactivity :
    • Antioxidant Activity : 2-Chlorobenzoate derivative shows superior H₂O₂ scavenging (IC₅₀ = 18.7 μM) compared to ascorbic acid (IC₅₀ = 25.2 μM) .
    • Anti-inflammatory Effects : Nitrogen-containing derivatives (e.g., 2p, 2q, 2r) inhibit protein denaturation (IC₅₀ = 0.8–1.2 μg/mL), outperforming diclofenac sodium (IC₅₀ = 1.5 μg/mL) .

Cyclohexylidene Acetaldehydes ()

  • Examples : (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde (DMCHA).
  • Role: Pheromones in beetles (e.g., Anthonomus grandis), differing in stereochemistry and fragmentation patterns (m/z 152, 137, 109) .
  • Key Difference : Adamantane’s rigidity vs. cyclohexane’s flexibility influences volatility and receptor binding.

Adamantane-Acetamide Derivatives ()

  • Example : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides.
  • Synthesis : Derived from adamantane-1-carbonyl chloride and substituted amines .
  • Bioactivity :
    • Anticancer Effects : Derivatives inhibit Hela (IC₅₀ = 3.2–12.4 μM), MCF7 (IC₅₀ = 4.1–14.7 μM), and HepG2 (IC₅₀ = 5.3–16.8 μM) cells via caspase activation .
    • Hypoglycemic Activity : Adamantane-isothiourea hybrids reduce serum glucose in diabetic rats (e.g., compound 7a: 48% reduction vs. gliclazide’s 52%) .

Physicochemical and Functional Comparisons

Compound Functional Group Key Properties Bioactivity Highlights
This compound Aldehyde High reactivity, potential for Schiff base formation Limited data; inferred antiviral/antidiabetic roles
2-Oxoethyl benzoates Ester Synclinal conformation, crystalline stability Antioxidant, anti-inflammatory
DMCHA isomers Aldehyde (cyclic) Volatile pheromones, stereospecific fragmentation Insect communication
Adamantane-acetamides Amide Metabolic stability, caspase activation Anticancer, hypoglycemic

Biological Activity

2-(adamantan-1-yl)acetaldehyde, also known as 1-adamantylacetaldehyde, is an organic compound with the molecular formula C12H18OC_{12}H_{18}O and a CAS number of 18220-83-2. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₈O
Molecular Weight182.27 g/mol
CAS Number18220-83-2

This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like conformation. This structure contributes to the compound's stability and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : this compound could act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. For example:

  • Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound has been shown to reduce cell viability in various cancer cell lines, indicating its potential as an anticancer therapeutic.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential utility in treating bacterial infections.

Study 2: Anticancer Activity

In another investigation, the effects of this compound on human cancer cell lines were assessed. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic index for further development.

Q & A

Q. How are adamantane-aldehyde derivatives functionalized for targeted drug delivery systems?

  • Methodological Answer: Click chemistry (e.g., azide-alkyne cycloaddition) attaches polyethylene glycol (PEG) chains to the aldehyde group. Reductive amination links targeting peptides, validated via MALDI-TOF and in vitro cellular uptake assays .

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